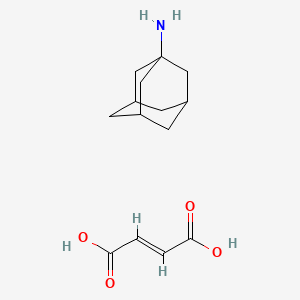

1-Adamantanamine fumarate

Description

Genesis of Adamantane (B196018) Chemistry and Early Research on Amino-Adamantane Compounds

The existence of adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, was first proposed in 1924 by H. Decker. wikipedia.org However, it was not until 1933 that it was first isolated from petroleum. wikipedia.orgnih.govworldscientific.com The name "adamantane" is derived from the Greek "adamantinos," meaning "like diamond," a nod to the identical spatial arrangement of its carbon atoms to those in the diamond crystal lattice. wikipedia.org Early attempts at laboratory synthesis were challenging, with the first successful, albeit low-yield, synthesis being achieved by Vladimir Prelog in 1941. wikipedia.orgworldscientific.comworldscientific.com A more practical synthesis was later developed by Schleyer in 1957, which made adamantane and its derivatives more widely available for research. nih.govscispace.comnih.gov

The availability of adamantane paved the way for the synthesis and investigation of its derivatives, including amino-adamantane compounds. The unique, rigid, and lipophilic nature of the adamantane cage made it an attractive scaffold for medicinal chemists. researchgate.net Early research into functionalized adamantanes explored their potential applications, setting the stage for significant discoveries in the years to follow. wikipedia.orgscispace.com

Evolution of 1-Adamantanamine Research: From Initial Antiviral Discoveries to Mechanistic Explorations

A pivotal moment in adamantane research was the discovery of the antiviral properties of 1-adamantanamine, also known as amantadine (B194251), in the 1960s. scispace.comwikipedia.orgnih.gov In 1964, it was reported that 1-adamantanamine exhibited selective and reproducible inhibitory effects against influenza A virus infections in various models. nih.gov This discovery marked the birth of the medicinal chemistry of adamantane derivatives. scispace.comnih.gov

Subsequent research focused on understanding the mechanism of action of 1-adamantanamine. It was found that the compound does not directly kill the virus but rather interferes with its life cycle. nih.gov The primary mechanism of its antiviral activity against influenza A is the blockage of the M2 proton ion channel of the virus. nih.govwikipedia.org This action prevents the uncoating of the virus and the release of its genetic material into the host cell, thereby inhibiting viral replication. nih.govwikipedia.org The exploration of 1-adamantanamine's antiviral activity spurred further research into other adamantane derivatives, such as rimantadine (B1662185), which also showed efficacy against influenza A. wikipedia.orgwho.int

Contemporary Academic Significance of the Adamantane Moiety in Chemical Biology and Compound Design

The adamantane moiety continues to be a subject of significant interest in contemporary chemical biology and drug design. researchgate.netpublish.csiro.aunih.gov Its unique three-dimensional structure and lipophilicity offer several advantages in the design of new therapeutic agents. publish.csiro.aumdpi.com The rigid adamantane cage can act as a robust anchor or a pharmacophore itself, and its incorporation into drug molecules can enhance their stability, improve their pharmacokinetic properties, and facilitate precise positioning of functional groups to interact with biological targets. researchgate.netmdpi.com

The "lipophilic bullet" nature of adamantane has been utilized to improve the properties of a wide range of pharmaceuticals. scispace.com Beyond its initial antiviral applications, adamantane derivatives have been developed for a variety of indications, including neurodegenerative disorders. publish.csiro.aunih.gov The adamantane scaffold is also used in the development of enzyme inhibitors and as a tool in supramolecular chemistry and nanotechnology. scispace.commdpi.comresearchgate.net The ongoing research into adamantane-based compounds highlights its versatility and enduring importance as a privileged scaffold in medicinal chemistry. nih.govresearchgate.net

Chemical and Physical Properties of 1-Adamantanamine and its Fumarate (B1241708) Salt

The properties of 1-adamantanamine and its fumarate salt are central to its chemical behavior and handling.

| Property | 1-Adamantanamine | 1-Adamantanamine Fumarate |

| Molecular Formula | C₁₀H₁₇N | C₁₄H₂₁NO₄ |

| Molecular Weight | 151.25 g/mol | 267.32 g/mol nih.gov |

| Appearance | White solid | Crystalline product |

| Synthesis | From 1-bromoadamantane (B121549) and ammonia (B1221849) | Reaction of 1-adamantanamine with fumaric acid |

| Key Spectroscopic Feature | - | NH₂ stretching vibrations at 3329.8 cm⁻¹ and C–N stretches at 1098.8 cm⁻¹ in its infrared spectrum |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of 1-adamantanamine itself.

A common laboratory-scale synthesis of 1-adamantanamine involves the reaction of 1-bromoadamantane with ammonia. This reaction can be facilitated by a phase transfer catalyst. The resulting 1-adamantanamine is then reacted with fumaric acid in a suitable solvent, such as ethanol, to form the fumarate salt. vulcanchem.com The salt then crystallizes out of the solution. vulcanchem.com

Properties

IUPAC Name |

adamantan-1-amine;(E)-but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.C4H4O4/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;5-3(6)1-2-4(7)8/h7-9H,1-6,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPWWNYHIIPYKE-WLHGVMLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)N.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80789-67-9 | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, (2E)-2-butenedioate (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80789-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantanamine fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Classical and Contemporary Synthetic Routes for 1-Adamantanamine and its Salts

The preparation of 1-adamantanamine, the core amine for 1-adamantanamine fumarate (B1241708), can be achieved through various synthetic routes starting from adamantane (B196018) or its halogenated derivatives. These methods have evolved from classical multi-step procedures to more optimized and efficient contemporary processes.

Multi-step Reaction Pathways for Adamantane Core Functionalization

The functionalization of the adamantane core to introduce an amino group at a bridgehead position is typically achieved through carbocation-mediated reactions. The Ritter reaction is a prominent classical method for this transformation.

Several reported procedures begin with either adamantane or 1-bromoadamantane (B121549). nih.gov A common pathway involves the reaction of the starting material with a nitrile (like acetonitrile) in the presence of a strong acid, such as sulfuric acid, to form an N-substituted adamantyl amide intermediate. nih.gov This intermediate is then hydrolyzed under basic or acidic conditions to yield the primary amine, 1-adamantanamine.

Another pathway involves the use of formamide instead of acetonitrile. nih.gov In a two-step process starting from 1-bromoadamantane, it is first reacted with formamide in the presence of sulfuric acid at elevated temperatures (e.g., 85 °C) to produce N-(1-adamantyl)-formamide. nih.gov This intermediate is subsequently hydrolyzed with aqueous hydrochloric acid to give 1-adamantanamine hydrochloride in high yield. nih.gov

Mechanochemical and Solvent-Free Synthesis Approaches

Modern synthetic chemistry emphasizes the development of more environmentally friendly and efficient processes. In the context of 1-adamantanamine synthesis, this has led to the development of one-pot procedures and methods that utilize alternative energy sources like microwave irradiation to reduce reaction times and the use of hazardous solvents.

One-pot syntheses have also been developed to streamline the process. ias.ac.in An efficient one-pot method for synthesizing amantadine (B194251) hydrochloride from 1-bromoadamantane utilizes urea and methanol in the presence of a phase transfer catalyst, tetrabutylammonium iodide (TBAI). ias.ac.in The reaction proceeds under mild conditions (65 °C), and the final salt is formed in situ with the addition of HCl, resulting in high yield and purity. ias.ac.in This method avoids the use of high-boiling, toxic solvents like diphenyl ether that were used in some earlier protocols. ias.ac.in

Optimization Strategies in 1-Adamantanamine Synthesis

Significant research has been dedicated to optimizing the synthesis of 1-adamantanamine to improve yields, reduce costs, and enhance safety for large-scale production. ijpsr.com Optimization efforts have focused on reaction parameters such as temperature, reaction time, and the molar ratio of reagents. ijpsr.com

| Starting Material | Key Intermediate | Methodology | Key Conditions | Overall Yield | Reference |

|---|---|---|---|---|---|

| Adamantane | N-(1-adamantyl)acetamide | Classical 4-Step (Bromination, Ritter, Hydrolysis, Salt Formation) | Liquid Br2, H2SO4/CH3CN, NaOH/DEG | 48-58% | researchgate.net |

| 1-Bromoadamantane | N-(1-adamantyl)acetamide | Optimized 2-Step | Acetylamide/H2SO4 @ 125°C; NaOH/Propylene Glycol @ 130°C | 74% | ijpsr.com |

| 1-Bromoadamantane | N-(1-adamantyl)formamide | Optimized 2-Step / One-Pot | Formamide/H2SO4 @ 85°C; aq. HCl hydrolysis | 88% | nih.gov |

| Adamantane | N-(1-adamantyl)acetamide | Microwave-Assisted 2-Step | Microwave irradiation (40°C, 50W, 3h) | 71% | thaiscience.info |

| 1-Bromoadamantane | (Direct Amination) | One-Pot with Phase Transfer Catalyst | Urea, Methanol, TBAI @ 65°C | 96% | ias.ac.in |

Design and Synthesis of Novel 1-Adamantanamine Fumarate Analogues and Derivatives

The 1-adamantanamine scaffold serves as a versatile building block for the synthesis of a wide range of derivatives. Modifications can be made at the primary amino group or by constructing more complex heterocyclic systems fused to the adamantane core.

N-Substituted Adamantanamine Derivatives

The primary amine of 1-adamantanamine is a nucleophilic handle that allows for the straightforward synthesis of various N-substituted derivatives. These modifications are often pursued to modulate the biological activity or physical properties of the parent compound.

A common strategy is the acylation of the amine. For example, N-phenacyl derivatives can be synthesized by reacting 1-adamantanamine with substituted 2-bromoacetophenones. nih.gov In one study, the reaction of 1-adamantanamine hydrochloride with 2-bromo-4'-fluoroacetophenone in anhydrous DMF with sodium bicarbonate was investigated for the synthesis of an N-(4-fluorophenacyl) derivative. nih.gov

The amine can also be incorporated into larger molecules, such as peptides. Small enkephalin-related peptides have been synthesized with a 1-adamantanamine moiety coupled to the C-terminus through an amide linkage. nih.gov This demonstrates the utility of 1-adamantanamine as a bulky, lipophilic C-terminal capping group in peptide chemistry. nih.gov

Other N-substituted derivatives include those formed from condensation reactions with aldehydes to form imines, or reactions with isothiocyanates to form thiourea derivatives. mdpi.comresearchgate.net For instance, novel 1-adamantanylamine derivatives have been synthesized via the condensation reaction of 1-adamantanamine with various substituted aromatic aldehydes in refluxing ethanol. mdpi.com Similarly, reacting 1-adamantyl isothiocyanate with cyclic amines like piperidine yields N-(adamantan-1-yl)carbothioamides. researchgate.net

Conjugates and Hybrid Structures for Pharmacological Exploration

The strategic conjugation of 1-adamantanamine to other molecules and the creation of hybrid structures represent a significant avenue in medicinal chemistry for the exploration of new pharmacological activities and the enhancement of existing therapeutic properties. The rigid, lipophilic adamantane cage of 1-adamantanamine can favorably influence the pharmacokinetic and pharmacodynamic profiles of the resulting conjugates. Researchers have explored a variety of molecular pairings to create novel compounds with a range of biological targets.

A notable area of investigation involves the synthesis of peptide conjugates. Small enkephalin-related peptides have been coupled with a 1-adamantanamine moiety at the C-terminus through an amide linkage. Several of these conjugates have demonstrated high µ-opioid receptor activity and selectivity. nih.gov In addition to their opioid receptor affinity, these adamantanamine-peptide derivatives were also assessed for their potential antiviral properties. nih.gov Some of these compounds were found to inhibit syncytia formation in cell cultures, suggesting a potential for anti-HIV-1 activity. nih.gov

Another successful approach has been the development of hybrid molecules incorporating isothiourea. A series of adamantane-isothiourea hybrid derivatives have been synthesized and characterized. nih.gov These compounds, specifically 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates and 4-arylmethyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidates, were prepared by reacting N-(adamantan-1-yl)morpholine-4-carbothioamide and N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide with various benzyl bromides. nih.gov Pharmacological evaluation of these hybrids revealed that some possess potent broad-spectrum antibacterial activity, while others were active against Gram-positive bacteria. nih.gov

Furthermore, the conjugation of 1-adamantanamine with folic acid has been explored to create targeted antiviral agents. An amantadine–folate conjugate has been synthesized and was found to be inhibitory to HIV-1 replication in primary human lymphocytes. nih.gov This strategy leverages the folate receptor-mediated uptake to potentially target the virus.

The synthesis of N-phenacyl amantadine derivatives has also been investigated for its potential against respiratory viruses. One such derivative has shown inhibitory activity against low pathogenic avian influenza A virus (H5N1) in vitro. nih.gov

The versatility of the 1-adamantanamine scaffold is further demonstrated in the creation of mannose conjugates. Mannose derivatives of 1-aminoadamantane have been synthesized with the aim of targeting mannose receptors present on the surface of various immune cells, such as macrophages and dendritic cells. nih.gov This approach is being explored for its potential in modulating specific immune responses. nih.gov

Hybrid structures involving thiourea derivatives have also been a subject of study. For instance, 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea has been synthesized and evaluated for its antimicrobial properties, showing activity against both bacteria and fungi. acs.org

The table below summarizes key research findings on the pharmacological exploration of 1-adamantanamine conjugates and hybrid structures.

| Conjugate/Hybrid Class | Example Compound/Derivative | Synthesis Strategy | Pharmacological Activity Investigated | Key Findings |

| Peptide Conjugates | Enkephalin-related peptides with C-terminal 1-adamantanamine | Amide linkage formation | µ-Opioid receptor activity, Antiviral (HIV-1) | High µ-opioid activity and selectivity; inhibition of syncytia formation. nih.gov |

| Isothiourea Hybrids | 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates | Reaction with benzyl bromides | Antimicrobial, Hypoglycemic | Potent broad-spectrum antibacterial activity. nih.gov |

| Folate Conjugates | Amantadine–folate conjugate | Not specified | Antiviral (HIV-1) | Inhibitory activity on HIV-1 replication. nih.gov |

| Phenacyl Derivatives | N-phenacyl amantadine derivative | Not specified | Antiviral (Influenza A) | Inhibitory activity against avian influenza A virus (H5N1). nih.gov |

| Mannose Conjugates | Mannose derivatives of 1-aminoadamantane | Not specified | Immune response modulation | Targeting of mannose receptors on immune cells. nih.gov |

| Thiourea Derivatives | 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea | Reaction with isothiocyanate | Antimicrobial | Antibacterial and antifungal activity. acs.org |

Molecular and Cellular Mechanistic Investigations in Preclinical Models

Receptor Interaction Studies of 1-Adamantanamine Fumarate (B1241708) and Derivatives

1-Adamantanamine (amantadine) acts as a non-competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, exerting its inhibitory effects through a mechanism known as open-channel blockade. nih.govnih.gov This interaction is voltage-dependent and requires the channel to be in an open conformation for the block to occur. nih.gov When agonists like glutamate (B1630785) and a co-agonist such as glycine bind to the NMDA receptor, they induce a conformational change that opens its ion channel pore. Amantadine (B194251) can then enter this open pore and bind to a specific site located deep within the channel. nih.gov

Patch-clamp studies on hippocampal neurons have demonstrated that amantadine induces a "flickering" block of NMDA receptor currents, which is characteristic of channel blockers. nih.gov The primary mechanism of inhibition is not simply a physical occlusion of the open pore but involves the drug accelerating the channel's closure while it is bound. nih.gov This action effectively "traps" the amantadine molecule within the closed channel, preventing ion flow until the drug dissociates. The ability of amantadine to enter and leave the NMDA channel without the assistance of an agonist has also been observed, albeit at a much slower rate. nih.gov This suggests a "hydrophilic route" of interaction is possible even with the channel in its closed state. nih.gov

Table 1: Mechanistic Aspects of 1-Adamantanamine Interaction with NMDA Receptors

| Feature | Description | Source |

|---|---|---|

| Mechanism of Action | Open-channel block; non-competitive antagonism. | nih.govnih.gov |

| Channel State Requirement | Primarily requires agonist-induced channel opening for binding. | nih.gov |

| Binding Site | Located deep within the ion channel pore. | nih.gov |

| Key Modulatory Effect | Accelerates channel closure and stabilizes the closed state of the receptor. | nih.gov |

| Voltage Dependence | The inhibitory action is dependent on the membrane potential. | nih.gov |

| Dissociation | Can dissociate from the channel, a process accelerated by channel opening. | nih.gov |

Serotonin 1A (5-HT1A) receptors are high-affinity G protein-coupled receptors that play a significant role in neuromodulation, influencing emotion and behavior. nih.gov The binding affinity and selectivity of compounds for this receptor are critical determinants of their pharmacological profile. Affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. researchgate.netnih.gov For instance, studies on novel arylpiperazinyl derivatives have identified compounds with sub-nanomolar affinities for the 5-HT1A receptor, with Ki values as low as 0.5 nM. nih.gov Such high affinity often correlates with potent functional activity, such as antagonism at the receptor. researchgate.netnih.gov Selectivity is assessed by comparing the binding affinity for the target receptor (5-HT1A) against a panel of other receptors, such as other serotonin receptor subtypes (e.g., 5-HT2A) or different neurotransmitter receptors. nih.govresearchgate.net A compound is considered selective if it exhibits significantly higher affinity for the 5-HT1A receptor over others.

1-Adamantanamine and its N-alkyl derivatives interact with the ionic channels of the nicotinic acetylcholine (B1216132) receptor (nAChR) as non-competitive inhibitors. nih.govnih.gov This interaction has been demonstrated in studies on various nAChR subtypes, including the rapidly desensitizing α7-containing receptors and the more slowly desensitizing α4β2 and α3β4 receptors found in hippocampal neurons. nih.gov The inhibitory effect involves actions on both the open and closed conformations of the receptor channel. nih.gov

The blockade is concentration-dependent and, for certain receptor subtypes like the α7 nAChR, also voltage-dependent, with greater inhibition observed at negative membrane potentials. nih.govnih.gov Amantadine shortens the decay phase of nAChR currents and can alter the relationship between the time constant of decay and the membrane potential. nih.govnih.gov Structure-activity relationship studies show that N-alkyl substitutions on the adamantanamine core significantly increase the potency of nAChR inhibition. For example, N,N-diethyl-amantadine is substantially more potent than the parent compound, amantadine, in blocking the end-plate current. nih.gov This is also reflected in binding assays, where derivatives show a higher affinity for inhibiting the binding of perhydrohistrionicotoxin (B1200193), a known ion channel site ligand. nih.gov

Table 2: Inhibitory Potency of 1-Adamantanamine and N-Alkyl Analogues on nAChR Function

| Compound | Inhibition of End-Plate Current (EPC) at -90 mV (IC50) | Inhibition of [3H]H12-HTX Binding (Ki) | Source |

|---|---|---|---|

| 1-Adamantanamine (Amantadine) | 64 µM | 60 µM | nih.gov |

| N-methyl-amantadine (NMA) | 42 µM | 30 µM | nih.gov |

| N-ethyl-amantadine (NEA) | 19 µM | 15 µM | nih.gov |

| N-propyl-amantadine (NPA) | < 1.0 µM | 40 µM | nih.gov |

| N-butyl-amantadine (NBA) | < 2.0 µM | 40 µM | nih.gov |

| N,N-diethyl-amantadine (NNDEA) | < 0.5 µM | 15 µM | nih.gov |

Viral Target Mechanism Studies in Preclinical Systems

The primary antiviral mechanism of 1-adamantanamine against the influenza A virus is the inhibition of the M2 protein, a viral ion channel. nih.govnih.gov The M2 protein forms a homotetrameric proton-selective channel embedded in the viral envelope. nih.govtubitak.gov.tr This channel is crucial for the viral life cycle; upon viral entry into a host cell's endosome, the acidic environment of the endosome activates the M2 channel. nih.govnih.gov This activation allows protons to flow from the endosome into the virion's interior, lowering the internal pH. nih.govyoutube.com The acidification facilitates the dissociation of the viral matrix protein (M1) from the viral ribonucleoprotein complexes, a critical step known as uncoating, which is necessary for the release of the viral genome into the cytoplasm for replication. nih.govnih.gov

1-Adamantanamine functions as a direct channel blocker. researchgate.net It binds with high affinity to a site within the water-filled pore of the M2 channel tetramer. nih.govnih.gov This binding physically occludes the channel, preventing the translocation of protons into the virus. nih.govresearchgate.net By blocking this proton influx, amantadine prevents the necessary acidification of the viral core, thereby inhibiting the uncoating process and halting viral replication at an early stage. nih.govyoutube.com The binding site is located in the transmembrane domain of the channel, in a region defined by key amino acid residues such as Val27 and Ser31. nih.gov The proton-selective filter of the channel, which involves a critical histidine residue (His37), is located adjacent to this drug-binding cavity. nih.gov

Molecular dynamics (MD) simulations have provided significant insights into the atomic-level interactions between adamantane (B196018) derivatives and the M2 proton channel. nih.govtubitak.gov.trresearchgate.net These computational studies complement experimental data by visualizing the binding modes of the inhibitor and elucidating the structural basis of channel blockade. nih.govmdpi.com Simulations have confirmed that the primary binding site for 1-adamantanamine is inside the channel pore. nih.govmdpi.com

MD simulations show the adamantane cage lodged within the transmembrane portion of the channel, sterically hindering the passage of water molecules and protons. researchgate.net The simulations reveal specific interactions, such as van der Waals contacts, between the drug and the side chains of pore-lining amino acid residues. researchgate.net These models have been crucial for understanding the mechanisms of drug resistance. For instance, simulations of M2 channels with common resistance mutations, such as V27A or S31N, demonstrate how these changes can alter the size and shape of the binding pocket, reducing the binding affinity of amantadine and rendering it ineffective. nih.govnih.gov Furthermore, these computational approaches are used to explore how inhibitors affect the channel's conformational dynamics and the energetics of proton binding to the crucial His37 residues, providing a more complete picture of the inhibition mechanism. nih.govtubitak.gov.tr

Molecular and Cellular Mechanistic Investigations of 1-Adamantanamine in Preclinical Models

Mechanisms of Viral Resistance Development in In Vitro Models

Mechanisms of Viral Resistance Development in In Vitro Models

The development of viral resistance to 1-adamantanamine and related compounds, particularly in the context of influenza A virus, has been extensively studied in laboratory settings. A primary mechanism for inducing resistance involves the serial passage of the virus in cell cultures in the presence of the drug. This selective pressure rapidly leads to the emergence of resistant viral variants.

Genetic analyses of these resistant strains have consistently identified mutations within the gene encoding the M2 protein, which forms a proton channel essential for viral uncoating. nih.gov High-level resistance is conferred by single amino acid substitutions at specific positions within the transmembrane domain of the M2 protein. nih.gov Key residues where resistance-conferring mutations occur include positions 26, 27, 30, 31, and 34. The S31N mutation, a change from serine to asparagine at position 31, is one of the most frequently observed mutations and is widespread in circulating influenza A strains, rendering them resistant to adamantanes. nih.goveuropa.eu

The emergence of these mutations can occur swiftly, often within 3 to 5 days of drug exposure in clinical scenarios, with resistant viruses being detected in 30-50% of treated individuals. nih.gov This rapid selection and the high fitness of the resistant variants have significantly limited the clinical utility of this class of antivirals against influenza. nih.gov

Interestingly, newer adamantane derivatives have been synthesized that show efficacy against strains with the common S31N mutation. In vitro studies with these novel compounds indicate that resistance develops much more slowly and, when it does, it is not associated with mutations in the M2 protein, suggesting an alternative mechanism of action.

Ion Channel and Transporter Modulation

Effects on Calcium and Rubidium Ion Fluxes in Isolated Cellular Models

The direct effects of 1-adamantanamine fumarate on calcium and rubidium ion fluxes are not extensively detailed in the available preclinical literature. However, the broader class of adamantane derivatives is known to interact with various ion channels. Amantadine has been noted to have potential antagonistic effects at the N-methyl-D-aspartate (NMDA) receptor, which functions as a calcium channel. nih.gov This interaction can modulate calcium influx, a critical process in neuronal signaling and excitotoxicity. nih.govnih.gov Excessive stimulation of glutamate receptors, such as the AMPA receptor, leads to an elevation of intracellular calcium levels. nih.gov The modulation of NMDA receptors by amantadine suggests an indirect influence on calcium homeostasis, which is crucial for numerous cellular functions, from neurotransmitter release to gene transcription. nih.govmoleculardevices.com While specific studies detailing this compound's precise impact on Ca2+ and Rb+ fluxes in isolated cellular models are limited, its known interactions with calcium-permeable channels like the NMDA receptor point to a role in modulating intracellular calcium dynamics.

Membrane Potential Alterations in Excitable Cell Systems

In studies using excitable cell systems, such as frog sartorius muscle, 1-adamantanamine (amantadine) and its N-alkyl analogues have been shown to modulate electrical properties without altering the resting membrane potential. nih.gov However, these compounds do prolong the duration of the directly elicited action potential. nih.gov

Further investigation into their effects on end-plate currents (EPCs) reveals a more complex interaction with ion channels. All tested adamantane compounds induced a concentration-dependent depression of the peak EPC amplitude at negative membrane potentials (e.g., -90 mV). nih.gov This suggests a blockage of the ionic channels of the nicotinic acetylcholine receptor. The potency of this inhibition varied among the different analogues. nih.gov At higher concentrations, the compounds also reversed the slope of the relationship between the time constant of EPC decay and the membrane potential, indicating a complex, voltage-dependent channel interaction. nih.gov

| Compound | Potency (Concentration for Inhibition) |

|---|---|

| N,N-diethyl-amantidine (NNDEA) | < 0.5 µM |

| N-propyl-amantadine (NPA) | < 1.0 µM |

| N-butyl-amantadine (NBA) | < 2.0 µM |

| N-ethyl-amantadine (NEA) | 19 µM |

| N-methyl-amantadine (NMA) | 42 µM |

| Amantadine (1-Adamantanamine) | 64 µM |

Enzyme Inhibition Profiles in Preclinical Studies

Urease Inhibition Studies with Adamantanamine Conjugates

Recent preclinical research has explored the potential of adamantanamine derivatives as enzyme inhibitors, specifically targeting urease. A series of novel amantadine-thiourea conjugates were synthesized and evaluated for their in vitro inhibitory activity against Jack bean urease. nih.govdntb.gov.uanih.gov

The studies revealed that the entire series of synthesized conjugates exhibited significantly more potent urease inhibition than the standard inhibitor, thiourea. nih.gov Structure-activity relationship (SAR) analyses indicated that the nature of the substitution on the thiourea moiety played a critical role in the inhibitory activity. Generally, conjugates with alkyl chains were more potent than their aryl analogues. nih.gov

One of the most effective compounds identified was N-(adamantan-1-ylcarbamothioyl)octanamide, which possesses a 7-carbon alkyl chain. This compound demonstrated excellent activity with an IC50 value of 0.0085 ± 0.0011 µM, highlighting the importance of the long alkyl chain for potent enzyme inhibition. nih.govnih.gov Among the aryl derivatives, N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide was the most efficient, with an IC50 value of 0.0087 ± 0.001 µM. nih.govnih.gov

Kinetic mechanism studies performed using Lineweaver-Burk plots determined that the mode of inhibition for the most potent compounds was non-competitive. nih.gov This finding was supported by in silico molecular docking simulations, which suggested that the compounds bind to amino acid residues outside the enzyme's catalytic site. nih.gov

| Compound | Substitution | IC50 (µM) |

|---|---|---|

| N-(adamantan-1-ylcarbamothioyl)octanamide | 7-Carbon Alkyl Chain | 0.0085 ± 0.0011 |

| N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide | 2-Chlorophenyl | 0.0087 ± 0.001 |

| Thiourea (Standard) | - | 21.25 ± 0.13 |

Exploratory Biological Activities in In Vitro and In Vivo Animal Models

Insulin Secretion Modulation in Pancreatic Beta-Cell Models

Preclinical investigations using mouse pancreatic islets have revealed that 1-adamantanamine acts as an insulin secretagogue, directly stimulating the release of insulin from beta-cells. nih.govnih.gov The mechanism of action is multifaceted and involves the modulation of ion channel activity and intracellular calcium dynamics.

At non-stimulatory glucose concentrations (3 mM), 1-adamantanamine has been shown to inhibit the efflux of 86Rb+, a marker for potassium ion (K+) movement, from islet cells. nih.govnih.gov This inhibition of K+ efflux leads to depolarization of the beta-cell membrane, which in turn triggers electrical activity. The depolarization activates voltage-dependent calcium channels, facilitating the influx of extracellular calcium (Ca2+) into the cell. This rise in intracellular Ca2+ concentration is a critical step that ultimately triggers the exocytosis of insulin-containing granules. nih.govnih.gov Studies have demonstrated that in the absence of extracellular Ca2+, the insulin secretory response to 1-adamantanamine is abolished. nih.govnih.gov

Interestingly, at stimulatory glucose concentrations (10 mM), 1-adamantanamine potentiates glucose-stimulated insulin secretion. nih.govnih.gov Under these conditions, it enhances electrical activity by lengthening the slow waves with spikes, leading to augmented Ca2+ uptake and a further increase in insulin release. nih.govnih.gov The effects of 1-adamantanamine on insulin secretion are dose-dependent, with a threshold concentration for stimulation observed at 10 microM. nih.govnih.gov

The chemical structure of the adamantane derivative is crucial for its insulinotropic activity. The presence of an amino group is a key determinant. For instance, 2-adamantanamine exhibits similar potency to 1-adamantanamine. However, replacing the amino group with a carboxyl group (1-adamantanecarboxylic acid) reduces its effectiveness by approximately 65%, and substitution with a hydroxyl group (1-adamantanol) completely suppresses its insulin-releasing activity. nih.govnih.gov

Table 1: Effect of 1-Adamantanamine on Pancreatic Beta-Cell Activity

| Condition | Parameter | Effect of 1-Adamantanamine (1 mM) |

|---|---|---|

| Non-Stimulatory Glucose (3 mM) | 86Rb+ Efflux | Inhibited |

| Beta-Cell Membrane | Depolarized | |

| 45Ca2+ Uptake and Efflux | Stimulated | |

| Insulin Release | Triggered | |

| Stimulatory Glucose (10 mM) | 86Rb+ Efflux | Increased |

| Electrical Activity | Potentiated | |

| 45Ca2+ Uptake and Efflux | Augmented | |

| Insulin Release | Increased |

Neurotransmitter System Modulation (e.g., Dopamine) in Animal Brain Models

In animal brain models, 1-adamantanamine has been shown to modulate neurotransmitter systems, with a notable impact on the dopaminergic system. Research indicates that it can enhance dopamine function by influencing its release and reuptake. nih.gov

Studies using rat models of traumatic brain injury have demonstrated that chronic administration of amantadine, the active component of this compound, can ameliorate deficits in dopamine release. nih.gov In injured animals, the reuptake rate of dopamine was observed to be prolonged. However, treatment with amantadine helped to normalize this reuptake rate, bringing it closer to that of the control group. nih.gov This modulation of dopamine dynamics is believed to contribute to the observed behavioral recovery in these models. nih.gov

Further investigations have revealed that amantadine protects dopamine neurons from toxicity induced by substances like MPP+ and lipopolysaccharide (LPS) in rat midbrain cultures. nih.gov This neuroprotective effect is mediated, at least in part, by the modulation of glial cells. Amantadine has been found to reduce the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation and neuronal damage. nih.gov Additionally, it induces the expression of Glial Cell-Derived Neurotrophic Factor (GDNF) in astroglia, a supportive neurotrophic factor that promotes the survival of dopamine neurons. nih.gov

Small animal SPECT imaging in rats has shown that 1-adamantanamine can reduce the binding of a specific radioligand ([123I]IBZM) to dopamine D2/3 receptors in key brain regions like the nucleus accumbens and caudate-putamen. researchgate.net This reduction in binding suggests an increased availability of endogenous dopamine in the synaptic cleft, as the released dopamine competes with the radioligand for receptor binding sites. researchgate.net

Table 2: Modulation of Dopamine System by 1-Adamantanamine in Animal Models

| Model | Parameter | Effect of 1-Adamantanamine |

|---|---|---|

| Rat Model of Traumatic Brain Injury | Dopamine Release | Reversed deficits |

| Dopamine Reuptake Rate | Normalized prolonged reuptake | |

| Rat Midbrain Cultures | Microglial Activation | Reduced |

| GDNF Expression in Astroglia | Induced | |

| Rat Brain (SPECT Imaging) | Dopamine D2/3 Receptor Binding | Reduced (indicating increased dopamine availability) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlation of Adamantane (B196018) Structural Motifs with Receptor Binding Affinities

The biological activity of 1-adamantanamine derivatives is fundamentally linked to the distinct structural motifs of the adamantane cage and the strategic placement of functional groups. The adamantane moiety itself is not merely a passive carrier but an active participant in receptor binding, often referred to as a "lipophilic bullet". nih.govmdpi.com The two primary components dictating receptor interaction are the bulky, rigid hydrocarbon cage and the amino group, which act as co-pharmacophores. nih.gov The optimization of both these features is essential for potent biological activity. nih.gov

For instance, in the context of N-methyl-D-aspartate (NMDA) receptor antagonism, the adamantane cage plays a critical role. Studies comparing the binding affinities of various 1-aminoadamantanes have demonstrated this relationship. Amantadine (B194251) (1-adamantanamine) and its derivative memantine (B1676192) (3,5-dimethyl-1-amino-adamantane) show distinct affinities for the phencyclidine (PCP) binding site within the NMDA receptor ion channel. researchgate.net This suggests that the adamantane structure provides the necessary bulk and lipophilicity to interact effectively with the channel pore.

Similarly, the antiviral activity against the Influenza A virus is mediated by the interaction of the adamantane cage with the M2 proton channel. nih.gov The cage structure physically blocks the channel, preventing the viral uncoating process. nih.gov The affinity for this target is highly dependent on the integrity and shape of the adamantane core. Derivatives with smaller cages, such as bis-noradamantanes, have been shown to be less potent, underscoring the importance of the specific size and shape of the C10 cage for optimal binding. nih.gov

Furthermore, 1-aminoadamantane derivatives have been shown to interact with sigma binding sites in the human frontal cortex. The affinity for these sites varies among different derivatives, indicating that the adamantane scaffold is a key determinant for this interaction as well. nih.gov

Influence of Specific Substitutions on Biological Activity Spectrum

Modifications to the basic 1-adamantanamine structure, either on the cage or the amino group, have profound effects on the compound's biological activity and spectrum.

Substitutions on the Adamantane Cage: Adding substituents to the adamantane nucleus can significantly alter receptor affinity. A prime example is the comparison between amantadine and memantine. The addition of two methyl groups at the 3 and 5 positions of the adamantane cage in memantine results in a compound with different NMDA receptor binding properties compared to the unsubstituted amantadine. researchgate.net These substitutions influence how the molecule fits within the binding site of the receptor channel.

Substitutions on the Amino Group: Alkylation of the primary amine of 1-adamantanamine also modulates its activity. For anti-influenza A activity, increasing the size of N-substituents generally leads to diminished potency. nih.gov However, the introduction of a methyl group on the alpha-carbon of the amino group, as seen in rimantadine (B1662185) (α-methyl-1-adamantanemethylamine), results in a compound that is more potent than amantadine against certain viral strains. researchgate.net

Studies on N-alkyl analogues of amantadine revealed varied effects on the ionic channels of the nicotinic acetylcholine (B1216132) receptor. acs.org The potency of these analogues in blocking the receptor did not correlate with their antiviral activity, demonstrating that specific substitutions can steer the compound's activity towards different biological targets. acs.org For example, N-ethyl-amantidine and N,N-diethyl-amantidine showed the highest affinity for inhibiting the binding of perhydrohistrionicotoxin (B1200193) to the receptor's ionic channel, being more potent than amantadine itself. acs.org

The position of the amino group on the adamantane cage is also critical. While 1-adamantanamine is an effective antiviral, its isomer 2-adamantanamine is significantly less potent, highlighting the stringent structural requirement for the amino group to be at a tertiary bridgehead carbon. nih.gov

| Compound | Substitution | Effect on Biological Activity | Primary Target(s) |

|---|---|---|---|

| Memantine | Two methyl groups on the adamantane cage (positions 3 and 5) | Alters NMDA receptor binding affinity compared to amantadine. researchgate.net | NMDA Receptor |

| Rimantadine | α-methyl group added to the aminoethyl side chain | Increased antiviral potency against Influenza A compared to amantadine. researchgate.net | Influenza M2 Channel |

| N-alkyl-amantidines | Alkyl groups (methyl, ethyl, propyl, etc.) on the nitrogen atom | Variable potency on nicotinic acetylcholine receptors; generally decreased antiviral activity with larger substituents. nih.govacs.org | Nicotinic Acetylcholine Receptor, Influenza M2 Channel |

| 2-Adamantanamine | Amino group at the secondary (non-bridgehead) position | Significantly less potent antiviral activity compared to 1-adamantanamine. nih.gov | Influenza M2 Channel |

Stereoelectronic Requirements for Optimal Pharmacological Effects

The pharmacological effects of 1-adamantanamine derivatives are governed by precise stereoelectronic and conformational requirements. The term "stereoelectronic" refers to the influence of the three-dimensional arrangement of orbitals and electronic charge distribution on the molecule's stability and reactivity. Even minor changes to these properties can dramatically impact a drug's ability to interact with its target. nih.gov

The interaction with the Influenza A M2 proton channel is a clear example of this principle. The ability of an adamantane derivative to block this channel is highly sensitive to its conformation and electronic properties. nih.gov The rigid, symmetric structure of adamantane ensures a specific spatial presentation of the key pharmacophoric elements—the cage and the amino group. Computational studies, including conformational analysis using molecular mechanics and DFT calculations, have been employed to identify the most stable conformers of adamantane derivatives, which are presumed to be the biologically active forms. nih.gov The most stable conformers often adopt specific geometries that optimize interactions with the target, such as the orientation of carbonyl and thiosulfonyl groups in acyl-thiourea derivatives. nih.gov

For optimal activity, the interacting orbitals of the drug and the receptor must have the correct orientation. rsc.org The primary amino group of 1-adamantanamine is crucial; at physiological pH, it is protonated, carrying a positive charge. This charged group is thought to interact with specific negatively charged or polar residues within the target ion channel, while the hydrocarbon cage engages in hydrophobic or van der Waals interactions. The precise positioning of this positive charge relative to the bulky cage is a key stereoelectronic requirement for the open-channel block mechanism at both the M2 and NMDA receptor channels. nih.gov Derivatives where this spatial relationship is altered, for instance by moving the amino group to the 2-position, show a significant loss of activity. nih.gov

Impact of Lipophilicity and Cage-Like Structure on Biological Membrane Crossing Properties

A defining characteristic of the adamantane scaffold is its high lipophilicity, a property that significantly influences the pharmacokinetic profile of its derivatives. nih.govmdpi.comresearchgate.net The cage-like, diamondoid structure provides a bulky, non-polar surface area that facilitates passage across biological membranes, including the blood-brain barrier (BBB). nih.govmdpi.com

The incorporation of an adamantyl group into a molecule generally increases its lipophilicity, which can enhance its ability to partition into the lipid bilayer of cell membranes. nih.govmdpi.com This property is crucial for drugs targeting the central nervous system (CNS), as it allows them to cross the BBB and reach their intended targets. nih.gov The enhanced CNS penetration of adamantane derivatives is a well-documented attribute contributing to their use in neurological disorders. nih.gov

Molecular dynamics simulations have shown that adamantane derivatives like amantadine and rimantadine preferentially locate at the interfacial region of a lipid bilayer. nih.gov The cage structure serves as a lipophilic anchor that can be incorporated into the lipid core of the membrane. nih.govmdpi.com The ability of the molecule to cross the membrane is thought to depend on its protonation state, with the uncharged (deprotonated) form being more likely to permeate through the hydrophobic core of the bilayer. nih.gov The rigid cage structure not only contributes to lipophilicity but also protects nearby functional groups from metabolic degradation, which can enhance the stability and distribution of the drug in plasma. nih.gov

Systematic SAR Approaches for Identifying Key Pharmacophores and Active Regions

Systematic SAR studies, often aided by computational modeling, have been instrumental in identifying the key pharmacophoric features of 1-adamantanamine derivatives and refining their structures for improved potency and selectivity. These approaches involve synthesizing and testing a series of related compounds to methodically probe the effect of structural modifications on biological activity. nih.gov

A key finding from decades of SAR on adamantane antivirals is the identification of two essential co-pharmacophores: the bulky hydrocarbon cage and the amino group. nih.gov The optimal activity depends on the fine-tuning of both parts. For example, systematic screening has shown that the adamantane cage is superior to smaller cages like noradamantane for antiviral activity. nih.gov

Modern drug design increasingly relies on computational techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. researchgate.netmdpi.comnih.gov Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D steric and electrostatic properties of molecules with their biological activity. researchgate.netmdpi.com These models generate contour maps that highlight regions where bulky groups or specific electrostatic charges are favorable or unfavorable for activity, guiding the synthesis of more potent analogues. researchgate.net

Pharmacophore modeling is another powerful tool used to distill the essential structural features required for a molecule to bind to a specific receptor. rsc.orgnih.gov For NMDA receptor antagonists, pharmacophore models have been developed that define the crucial spatial arrangement of features like hydrophobic regions and hydrogen bond donors/acceptors. rsc.orgnih.gov These models confirm that the adamantane cage serves as a critical hydrophobic feature that fits into a corresponding pocket in the receptor. Such systematic approaches allow for the rational design of new derivatives with enhanced therapeutic properties. nih.govmdpi.com

| Pharmacophoric Feature | Structural Correlate | Role in Biological Activity | Relevant Target(s) |

|---|---|---|---|

| Hydrophobic/Lipophilic Bulk | The tricyclic adamantane cage | Occupies hydrophobic pockets in receptor channels; facilitates membrane crossing. nih.govrsc.org | NMDA Receptor, Influenza M2 Channel |

| Positive Ionizable Group | The primary amino group (protonated at physiological pH) | Forms electrostatic interactions with polar/charged residues within the ion channel pore. nih.gov | NMDA Receptor, Influenza M2 Channel |

| Defined Spatial Relationship | The fixed distance and orientation between the cage and the amino group | Ensures precise positioning for effective channel blocking. nih.gov | NMDA Receptor, Influenza M2 Channel |

Advanced Preclinical Research Methodologies

In Vitro Pharmacological Assay Development and Validation

The preclinical evaluation of 1-adamantanamine's antiviral properties has been extensively reliant on the development and validation of in vitro pharmacological assays. Cell culture-based models are fundamental in determining the compound's efficacy and mechanism of action against influenza A virus. nih.govnih.gov These assays provide a controlled environment to study dose-related inhibition of viral replication. nih.gov

A primary method used is the plaque reduction assay, often conducted in Madin-Darby canine kidney (MDCK) cells, which are a standard model for influenza virus research. nih.govresearchgate.net In these assays, cell monolayers are infected with the virus and treated with varying concentrations of the compound. The inhibitory activity is quantified by measuring the reduction in the formation of viral plaques. The 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of viral replication, is a key parameter derived from these studies. nih.gov

Investigations have demonstrated that 1-adamantanamine selectively inhibits influenza A viruses, with no activity against influenza B or C viruses, as these strains lack the M2 integral membrane protein, the target of adamantanes. nih.gov Studies have reported a range of IC₅₀ values against different influenza A strains, though the emergence of resistant strains has shown significantly reduced susceptibility. nih.govplos.org For instance, against susceptible strains, IC₅₀ values can be quite low, whereas resistant strains may require concentrations over 250 times higher. plos.org

The mechanism of action has been elucidated through these cell-based studies. It is understood that 1-adamantanamine does not directly inactivate the virus (virucidal effect) nor does it prevent the virus from adsorbing to the host cell. nih.govnih.gov Instead, its primary antiviral activity stems from interfering with a post-adsorption stage of the viral life cycle. nih.govnih.gov Specifically, it targets the viral M2 ion channel, which is crucial for the uncoating process—the release of the viral genome into the cytoplasm. nih.govdtic.mil By blocking this channel, the compound prevents the expression of the viral genome, thereby halting the replication process before it can begin. nih.govdtic.mil

Table 1: In Vitro Inhibitory Activity of 1-Adamantanamine Against Various Influenza A Strains

| Virus Strain | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Influenza A/PR/8/34 (H1N1) | MDCK | 0.062 to >50 | nih.gov |

| Influenza A/NWS/33 (H1N1) | MDCK | 0.062 to >50 | nih.gov |

| Influenza A/Suita/1/89 (H1N1) | MDCK | 0.062 to >50 | nih.gov |

| Influenza A/Kitakyushu/159/93 (H3N2) | MDCK | 0.062 to >50 | nih.gov |

| Amantadine-Resistant Strain (CA10) | MDCK | 16-20 | plos.org |

Beyond virology, in vitro systems have been developed to investigate the neurological effects of 1-adamantanamine. Isolated tissue and organ perifusion systems, particularly microdialysis in specific brain regions, are used to study its influence on neurotransmitter secretion. These methodologies allow for the real-time measurement of extracellular neurotransmitter levels in brain tissue.

One such advanced preclinical methodology involves using microdialysis probes implanted in specific brain regions of freely moving rats. mdpi.com A study utilizing this technique investigated the effects of 1-adamantanamine on the release of L-glutamate. Perfusion of the compound into brain areas such as the globus pallidus and entopeduncular nucleus resulted in a significant increase in the extracellular concentration of L-glutamate. mdpi.com This effect was found to be mediated by the activation of the cystine/glutamate (B1630785) antiporter (system Xc-), a membrane transporter. mdpi.com These findings demonstrate that 1-adamantanamine can directly modulate astroglial systems and synaptic transmission, providing a mechanistic basis for its observed effects in neurological conditions. mdpi.com

In Vivo Animal Model Systems for Mechanistic Research

In vivo animal models are critical for validating the in vitro efficacy of 1-adamantanamine and for studying its effects on viral pathogenesis and transmission in a whole-organism context. Mice are a commonly used model for influenza research, where they are intranasally infected with the virus to induce a respiratory infection that mimics aspects of human influenza. nih.govactanaturae.ru In these models, the efficacy of the compound is assessed by measuring reductions in mortality, weight loss, and viral titers in the lungs. actanaturae.ru Studies in mice have shown that 1-adamantanamine can provide significant antiviral activity, even when treatment is delayed for up to 72 hours post-infection. nih.gov

Avian models, such as chickens, have also been employed to study the biological properties of 1-adamantanamine-resistant influenza A viruses. nih.gov Research using an avian influenza strain demonstrated that resistant variants could be selected that were not only virulent but also genetically stable and capable of competing with the wild-type virus for transmission to susceptible hosts, even without the selective pressure of the drug. nih.gov This highlights the potential for resistant mutants to maintain biological fitness, a crucial finding for understanding the clinical implications of resistance. nih.gov

The neuroprotective and neuro-modulatory properties of 1-adamantanamine have been investigated using various animal models of neurological disorders.

Parkinson's Disease Models: Rodent models are frequently used to study Parkinson's disease. One common model involves creating unilateral lesions in the dopamine-producing cells of the brain using the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov In these 6-OHDA-lesioned rats, researchers have used extracellular single-unit recordings to measure neuronal activity in the subthalamic nucleus (STN). Studies have shown that 1-adamantanamine significantly increases STN firing rates in both lesioned and intact animals, an effect that contrasts with other NMDA receptor antagonists, suggesting a complex mechanism of action. nih.gov

Traumatic Brain Injury (TBI) Models: The effects of 1-adamantanamine on recovery from TBI have been evaluated in adult rats subjected to lateral fluid percussion injury, a model that simulates the mechanical forces of a brain injury. nih.govscienceopen.com In these studies, the compound was shown to improve cognitive outcomes and increase the survival of hippocampal neurons. nih.gov Other research in TBI rat models has demonstrated that chronic treatment with 1-adamantanamine can reverse deficits in dopamine release and ameliorate impairments in cognitive and motor learning. nih.gov

Spinal Cord Ischemia Models: A rabbit model of spinal cord ischemia/reperfusion injury (SCIRI) has been used to examine the neuroprotective characteristics of 1-adamantanamine. turkishneurosurgery.org.tr In this model, the compound demonstrated antioxidant, anti-inflammatory, and anti-apoptotic effects, contributing to its neuroprotective properties. turkishneurosurgery.org.tr

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Species

The study of Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as pharmacokinetics, is a fundamental component of preclinical research. srce.hrmsdvetmanual.com These studies are essential to understand how an organism processes a compound, which informs the assessment of its efficacy and safety profile. srce.hrresearchgate.net

Preclinical ADME studies for 1-adamantanamine have been conducted in various animal species, including mice and dogs. nih.govsemanticscholar.org The primary goal of these studies is to characterize the compound's journey through the body.

Absorption: This phase investigates how the compound enters the bloodstream from the site of administration. msdvetmanual.com

Distribution: This refers to the translocation of the compound via the bloodstream to various tissues and organs. msdvetmanual.com Lipid-soluble compounds are more likely to be distributed into fat depots. msdvetmanual.com

Metabolism: This process involves the chemical modification of the compound by the body, primarily in the liver, to facilitate its removal. msdvetmanual.com

Excretion: This is the final removal of the compound and its metabolites from the body, often via urine or feces. msdvetmanual.comsci-hub.se

In preclinical species, as in humans, 1-adamantanamine is primarily excreted unchanged in the urine. sci-hub.se Pharmacokinetic studies in animals have been reported, providing foundational data on its absorption, distribution, and elimination profiles. nih.govsemanticscholar.orgsci-hub.se This information is critical for bridging the gap between preclinical efficacy studies and human clinical trials.

Pharmacodynamic (PD) Biomarker Identification and Quantification in Preclinical Investigations

Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug is having its intended effect on the body. veedalifesciences.com In preclinical investigations of 1-adamantanamine, the identification and quantification of PD biomarkers are essential to demonstrate target engagement and proof of mechanism. researchgate.net

Given 1-adamantanamine's mechanisms of action, preclinical PD studies focus on biomarkers related to its antiviral and neurological activities.

Antiviral Activity: In preclinical models of influenza A infection, direct measures of viral replication serve as key PD biomarkers. These can be quantified by measuring the reduction in viral load or yield in treated cells or animals. umich.edu Techniques include plaque assays, determination of viral hemagglutinin production, or assessment of virus-induced cytopathic effects. umich.edu

Neurological Activity: As an N-methyl-D-aspartate (NMDA) receptor antagonist with effects on dopamine systems, preclinical studies use biomarkers that reflect these actions. researchgate.net This can include measuring changes in neurotransmitter levels (e.g., dopamine and its metabolites) in specific brain regions of animal models. Furthermore, behavioral tests in animal models of Parkinson's disease or depression can serve as functional PD readouts. researchgate.net

A crucial aspect of these investigations is establishing a relationship between the concentration of 1-adamantanamine in the plasma or target tissue (pharmacokinetics) and the observed effect on the biomarker (pharmacodynamics). This PK/PD relationship is vital for predicting effective dose ranges for later clinical trials. nih.gov

Table 4: Potential Preclinical Pharmacodynamic Biomarkers for 1-Adamantanamine

| Therapeutic Area | Biomarker | Measurement Method |

| Antiviral | Influenza A Viral Titer | Plaque Assay, TCID50 (Tissue Culture Infectious Dose 50) |

| Antiviral | Inhibition of Cytopathic Effect | Microscopic evaluation of cell culture |

| Neurological | Dopamine Levels in Striatum | Microdialysis followed by HPLC-EC (High-Performance Liquid Chromatography with Electrochemical Detection) |

| Neurological | NMDA Receptor Occupancy | Positron Emission Tomography (PET) imaging with a specific radioligand (in advanced models) |

| Neurological | Reduction in Abnormal Involuntary Movements | Behavioral rating scales in animal models of dyskinesia |

Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic methods are fundamental in the separation and analysis of 1-Adamantanamine, often referred to as amantadine (B194251), and its related compounds. Due to the compound's lack of a strong chromophore, direct detection can be challenging, necessitating derivatization or the use of highly sensitive detectors. acs.orgwisdomlib.org

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the quantitative analysis of amantadine, though it typically requires a preliminary derivatization step to introduce a UV-absorbing moiety to the molecule. nih.gov One such method involves pre-column derivatization with (2-Napthoxy) Acetyl chloride. In this approach, an isocratic separation can be achieved on an Inertsil ODS-3V column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and methanol. The resulting derivative is then detected by a UV detector at a specific wavelength.

Another established HPLC-UV method utilizes phenylisothiocyanate (PITC) as the derivatizing agent. indexcopernicus.comijpsr.com This reaction forms an "AMT-PITC complex" which can be effectively quantified. indexcopernicus.com The separation is performed on a reverse-phase C18 column with an isocratic mobile phase of water and acetonitrile, and the eluent is monitored at 273 nm. indexcopernicus.com This method has been validated for linearity, precision, and accuracy, proving suitable for routine analysis in bulk and dosage forms. indexcopernicus.com

Table 1: HPLC-UV Method Parameters for Amantadine Analysis

| Parameter | Method 1 (NAC Derivatization) | Method 2 (PITC Derivatization) indexcopernicus.comijpsr.com |

|---|---|---|

| Derivatizing Agent | (2-Napthoxy) Acetyl chloride (NAC) | Phenylisothiocyanate (PITC) |

| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | Phenomenex C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.02 M Ammonium acetate buffer & Methanol (12:88) | Acetonitrile & Water (60:40 v/v) |

| Flow Rate | 1.5 mL/min | 2.0 mL/min |

| Detection Wavelength | 226 nm | 250 nm or 273 nm |

| Linearity Range | 28-171 µg/mL | 10-50 µg/mL |

| Retention Time | ~6.23 min | ~7.1 min |

Mass spectrometry (MS) is a highly sensitive analytical tool that provides precise mass-related data, making it invaluable for both quantifying amantadine and elucidating the structure of related compounds and metabolites. rfi.ac.ukshimadzu.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity, often eliminating the need for derivatization that is required for HPLC-UV or fluorescence methods. nih.govnih.gov

In a typical LC-MS/MS method, amantadine is separated on a C18 analytical column and detected by a triple quadrupole mass spectrometer in the positive ionization mode. nih.gov Quantitation is achieved through multiple reaction monitoring (MRM), tracking specific precursor-to-product ion transitions, such as m/z 152.1 → 135.1 for amantadine. nih.gov More advanced techniques like liquid chromatography-tandem mass spectrometry cubed (LC-MS³) further enhance selectivity by adding another fragmentation step (e.g., m/z 152.2→135.3→107.4), which reduces matrix interference and background noise. nih.gov High-resolution mass spectrometry (HRMS) complements these techniques by providing highly accurate mass measurements, which are critical for predicting chemical formulas and aiding in the structural elucidation of unknown impurities and metabolites. shimadzu.com

Table 2: Mass Spectrometry Parameters for Amantadine Quantification nih.govnih.gov

| Parameter | LC-MS/MS (MRM) | LC-MS³ |

|---|---|---|

| Ionization Mode | Positive | Positive |

| Amantadine Transition | m/z 152.1 → 135.1 | m/z 152.2 → 135.3 → 107.4 |

| Internal Standard | Amantadine-d6 | Amantadine-d15 |

| IS Transition | m/z 158.0 → 141.1 | m/z 167.0 → 150.3 → 118.1 |

| Linearity Range | 0.50–500 ng/mL | 50–1500 ng/mL |

Spectrophotometric and Potentiometric Methods in Research Settings

Beyond chromatography, spectrophotometric and potentiometric methods offer alternative approaches for the analysis of 1-Adamantanamine in research contexts.

Direct quantification of amantadine using UV-Vis spectrophotometry is hindered by the molecule's lack of a chromophoric functional group. acs.orgrjptonline.org To overcome this, methods have been developed that involve a derivatization reaction to produce a colored product that can be measured. One such approach is based on the reaction of adamantane (B196018) derivatives with bromophenol blue in an acetate buffer (pH 3.5), which forms an orange-colored ion-association complex with a maximum absorption at 408 nm. nih.govtandfonline.com

Another sensitive method involves derivatization with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium. nih.gov This condensation reaction yields an orange-colored product with an absorption maximum at 460 nm. nih.gov These methods are simple and cost-effective, making them suitable for determining adamantane derivatives in various formulations. wisdomlib.orgnih.gov

Table 3: UV-Vis Spectrophotometric Methods for Adamantane Derivatives

| Reagent | Resulting Product | Absorption Maxima (λmax) | Linearity Range (Amantadine) |

|---|---|---|---|

| Bromophenol Blue (BB) nih.govtandfonline.com | Orange-colored ion-association complex | 408 nm | 50.0–220.0 µg/mL |

| 1,2-Naphthoquinone-4-sulphonate (NQS) nih.gov | Orange-colored condensation product | 460 nm | 5–80 µg/mL |

Potentiometric methods using ion-selective electrodes (ISEs) provide a direct, rapid, and environmentally friendly way to determine amantadine concentration without requiring sample pretreatment or derivatization. acs.orgresearchgate.net These sensors are designed to be specifically responsive to the amantadinium cation. nih.gov One type of ISE involves a PVC-membrane fabricated with a plasticizer like nitrophenyl octyl ether and a cation exchanger such as phosphomolybdic acid. acs.orgresearchgate.net The sensor exhibits a near-Nernstian response over a wide linear range. acs.orgresearchgate.net

Another approach utilizes a chemically modified carbon-paste electrode, where β-cyclodextrin is used as the modifier. nih.gov This type of electrode has demonstrated high sensitivity, with a detection limit in the nanomolar range, and a rapid response time. nih.gov These ISE methods are advantageous as they can be used for real-time analysis in colored and turbid solutions, such as in dissolution monitoring experiments. acs.orgacs.org

Table 4: Ion-Selective Electrodes for Amantadine Detection

| Electrode Type | Key Components | Linear Range | Detection Limit |

|---|---|---|---|

| PVC Membrane ISE acs.orgresearchgate.net | PVC, nitrophenyl octyl ether (plasticizer), phosphomolybdic acid (cation exchanger) | 4.57 x 10⁻⁷– 1.0 x 10⁻² M | Not specified |

| Modified Carbon-Paste Electrode nih.gov | Carbon paste, β-cyclodextrin (modifier) | 6.3 x 10⁻¹⁰–7.1 x 10⁻⁷ M | 6.3 x 10⁻¹⁰ M |

Pre-Column Derivatization Strategies for Enhanced Analytical Sensitivity

Pre-column derivatization is a crucial strategy in the analysis of 1-Adamantanamine, particularly for chromatographic techniques like HPLC. indexcopernicus.com Since the molecule lacks native chromophores or fluorophores, derivatization is employed to attach a tag that allows for sensitive detection by UV or fluorescence detectors. nih.govindexcopernicus.com This chemical modification significantly enhances the sensitivity and selectivity of the analytical method.

A variety of reagents have been successfully used to derivatize the primary amine group of amantadine. indexcopernicus.comresearchgate.net The choice of reagent depends on the desired detection method (UV or fluorescence) and the specific requirements of the analysis. For example, dansyl chloride reacts with the amine to form a highly fluorescent derivative. indexcopernicus.comresearchgate.net For UV detection, reagents like (2-Napthoxy) Acetyl chloride and phenylisothiocyanate (PITC) are effective. indexcopernicus.com Other reagents, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and o-phthalaldehyde (B127526) (OPA), are also widely used, particularly for fluorescence detection. researchgate.netnih.gov

Table 5: Common Pre-Column Derivatization Reagents for Amantadine Analysis

| Derivatization Reagent | Detection Method | Reference |

|---|---|---|

| (2-Napthoxy) Acetyl chloride | HPLC-UV | |

| Phenylisothiocyanate (PITC) | HPLC-UV | indexcopernicus.comijpsr.com |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | HPLC-Fluorescence | researchgate.net |

| o-phthalaldehyde (OPA) (with a thiol) | HPLC-Fluorescence | nih.govepa.gov |

| Dansyl chloride | HPLC-Fluorescence | indexcopernicus.comresearchgate.net |

| 9-fluorenyl methyl chloro formate (B1220265) (FMOC) | HPLC-Fluorescence | indexcopernicus.com |

Spectroscopic Characterization Techniques for Structural Elucidation of Synthesized Compounds (e.g., NMR, IR)

The structural confirmation of synthesized 1-adamantanamine fumarate (B1241708) is established through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for elucidating the molecular structure, providing detailed information about the carbon-hydrogen framework of the adamantane cage, the olefinic nature of the fumarate counterion, and the functional groups present in the salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical technique for the structural elucidation of 1-adamantanamine fumarate, offering precise information about the atomic arrangement in the molecule. Analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the unambiguous confirmation of the adamantane cage and the fumarate counterion.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to both the 1-adamantanammonium cation and the fumarate anion.

1-Adamantanammonium Cation: The highly symmetrical adamantane cage results in a simple ¹H NMR spectrum with broad, overlapping multiplets. The protons of the adamantane cage typically appear in the upfield region. The three distinct types of protons are:

Six methylene (B1212753) protons (C-H₂) at positions 4, 6, and 10.

Six methine protons (C-H) at positions 3, 5, and 7.

Three other methylene protons (C-H₂) at positions 2, 8, and 9. The signals for these protons are often observed between approximately 1.5 and 2.1 ppm. chemicalbook.com The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

Fumarate Anion: The fumarate moiety is characterized by a single, sharp singlet in the downfield region, typically around 6.5 ppm. hmdb.caresearchgate.net This signal corresponds to the two equivalent olefinic protons (-CH=CH-), and its integration value relative to the adamantane protons confirms the stoichiometry of the salt.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon framework.

1-Adamantanammonium Cation: Consistent with its C₃v symmetry, the protonated adamantane cage displays four distinct signals corresponding to the different carbon environments. scielo.org.za

The quaternary carbon atom (C-1) bonded to the nitrogen.

The three equivalent methine carbon atoms (C-3, C-5, C-7).

The three equivalent methylene carbon atoms (C-4, C-6, C-10).

The three methylene carbon atoms (C-2, C-8, C-9) adjacent to the methine carbons.

Fumarate Anion: The fumarate ion shows two signals: one for the olefinic carbons (-CH=CH-) and another for the carboxylate carbons (-COO⁻).

The following tables summarize the typical chemical shifts observed for the components of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Compound Moiety | Proton Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 1-Adamantanamine | Adamantane Cage Protons (CH, CH₂) | 1.42 - 2.05 (multiplets) | chemicalbook.com |

Table 2: ¹³C NMR Spectroscopic Data

| Compound Moiety | Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Adamantane | Methine Carbons (CH) | 28.46 | wikipedia.org |

| Adamantane | Methylene Carbons (CH₂) | 37.85 | wikipedia.org |

| Fumaric Acid | Olefinic Carbons (=CH) | ~135 | researchgate.net |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data for adamantane and fumaric acid are used as references.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is a superposition of the absorption bands of the 1-adamantanammonium cation and the fumarate anion.

1-Adamantanammonium Cation:

N-H Stretching: The presence of the ammonium group (-NH₃⁺) is confirmed by broad and strong absorption bands in the region of 3000-2800 cm⁻¹. These bands often overlap with the C-H stretching vibrations.

N-H Bending: The asymmetric and symmetric deformation vibrations of the -NH₃⁺ group are expected in the 1600-1500 cm⁻¹ region. asianpubs.org

C-H Stretching: The adamantane cage exhibits characteristic C-H stretching vibrations for its methine and methylene groups, typically appearing just below 3000 cm⁻¹ (around 2905 and 2851 cm⁻¹). nih.gov

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups appear in the 1470-1450 cm⁻¹ region. asianpubs.org

C-N Stretching: The C-N bond stretching vibration is typically observed in the 1200-1100 cm⁻¹ range. asianpubs.org

Fumarate Anion:

C=O Stretching: The most prominent feature of the fumarate anion is the strong, asymmetric stretching vibration of the carboxylate group (-COO⁻), which typically appears in the 1600-1550 cm⁻¹ range. The symmetric stretch is found in the 1400-1300 cm⁻¹ region.

C=C Stretching: The stretching of the carbon-carbon double bond of the fumarate backbone is expected around 1650-1630 cm⁻¹, though it may be weak or obscured.

C-O Stretching: The C-O stretching vibrations are expected in the 1300-1200 cm⁻¹ region. nih.gov